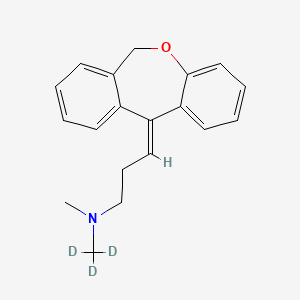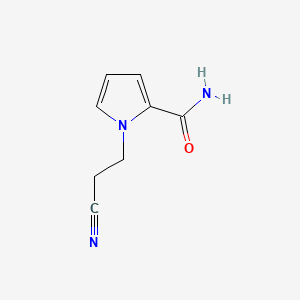
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyanoethyl group attached to a pyrrole ring, which imparts distinct reactivity and functionality.
Métodos De Preparación
The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole with cyanoethylating agents under controlled conditions. One common method includes the use of acrylonitrile as the cyanoethylating agent, which reacts with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to interact with biological targets.
Industry: It is used as an additive in materials science, particularly in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide can be compared with other cyanoethylated pyrrole derivatives, such as 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate and 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate: This compound has an ester group instead of an amide, which affects its solubility and reactivity in chemical reactions.
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and capable of forming salts with bases, which can be useful in certain applications.
The uniqueness of this compound lies in its amide functionality, which provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTCKMNBOXKHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

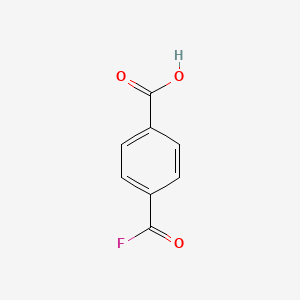

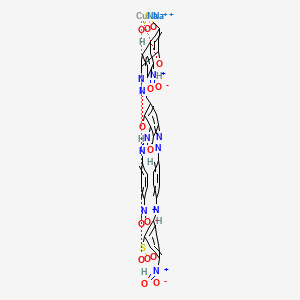
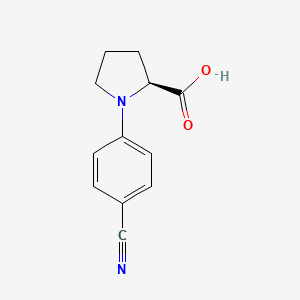
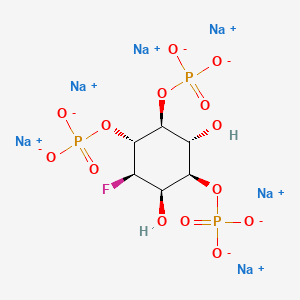
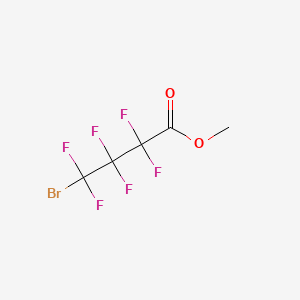
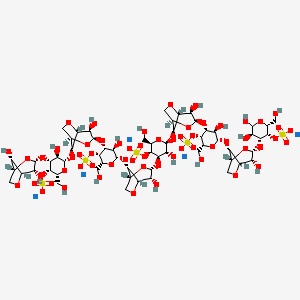

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)
